
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate: is an organic compound known for its unique structural properties. It is a derivative of piperidine and is often used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylpropanedioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Wirkmechanismus
The mechanism by which Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate exerts its effects involves its interaction with various molecular targets. The compound can act as a stabilizer or reactant in different chemical processes. Its unique structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a light stabilizer in polymers.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.
Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate stands out due to its specific structural features that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
65345-40-6 |
|---|---|
Molekularformel |
C25H46N2O4 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C25H46N2O4/c1-11-25(12-2,19(28)30-17-13-21(3,4)26-22(5,6)14-17)20(29)31-18-15-23(7,8)27-24(9,10)16-18/h17-18,26-27H,11-16H2,1-10H3 |
InChI-Schlüssel |
KYCZMGBGMMBQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
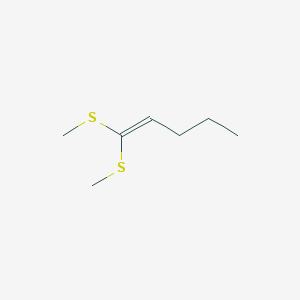
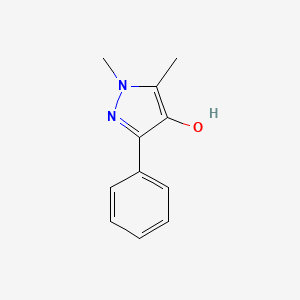
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
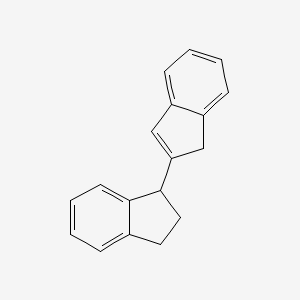
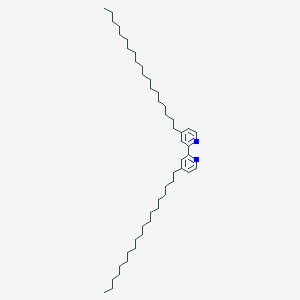
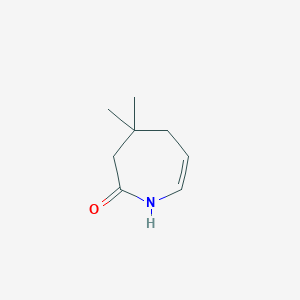

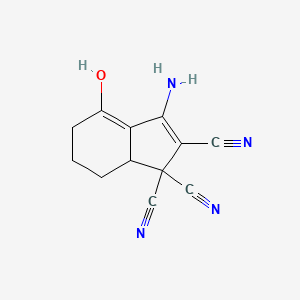
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

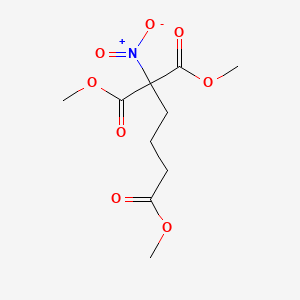
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
